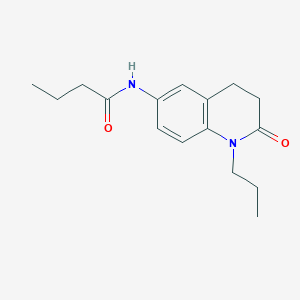![molecular formula C21H26N4O5S B2361935 1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide CAS No. 688053-66-9](/img/structure/B2361935.png)
1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is characterized by a complex arrangement of atoms, including carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The exact mass of the compound is 426.13617637 .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a topological polar surface area of 125, a heavy atom count of 30, and a complexity of 649 . It also has 8 rotatable bonds, 2 hydrogen bond donors, and 6 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent
Quinoline compounds, such as oxolinic acid, have been identified to possess antibacterial properties, particularly against Enterobacteriaceae . The compound could potentially serve as an antibacterial agent by inhibiting DNA gyrases, including DNA topoisomerases, which are essential for bacterial DNA replication.
DNA Polynucleotide Interaction Studies
Studies have reported the binding of quinoline compounds to DNA polynucleotides . This compound could be used in research to understand the interactions between small molecules and DNA, which could have implications for the development of new drugs.
Pharmacokinetics Studies
The compound’s analogs have been used in pharmacokinetic studies in marine organisms like cod . This compound could be applied in similar studies to understand its absorption, distribution, metabolism, and excretion (ADME) in different organisms.
Sewage Sludge Bacteria Inhibition
Quinoline compounds have been studied for their ability to inhibit the growth of bacteria in sewage sludge . This compound could be researched for its potential use in environmental microbiology to control bacterial populations in waste management.
Analytical Chemistry
Quinoline derivatives have been detected in biological tissues using High-Performance Liquid Chromatography (HPLC) methods . This compound could be used as a standard or reference in analytical chemistry for the detection and quantification of similar compounds in various samples.
Eigenschaften
IUPAC Name |
1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c22-19(27)13-5-8-24(9-6-13)18(26)4-2-1-3-7-25-20(28)14-10-16-17(30-12-29-16)11-15(14)23-21(25)31/h10-11,13H,1-9,12H2,(H2,22,27)(H,23,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRTFSQOGZBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hydrochloride](/img/structure/B2361853.png)
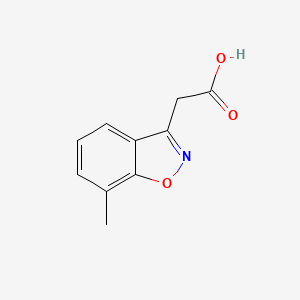
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2361856.png)
![N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2361857.png)
![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2361861.png)
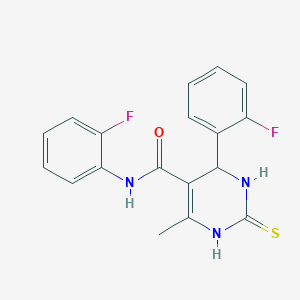
![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)



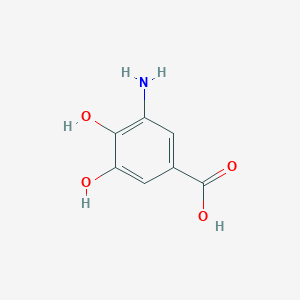
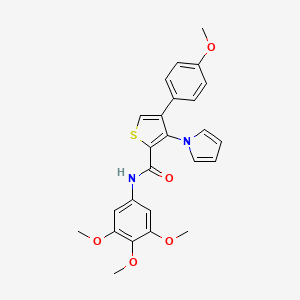
![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)
